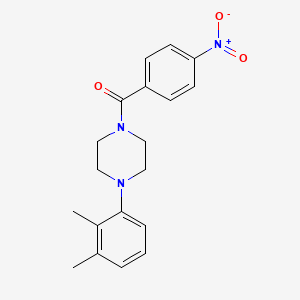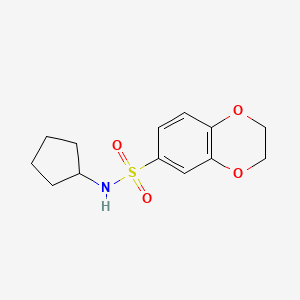![molecular formula C22H18N2O2 B5863550 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5863550.png)
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide (MBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBB is a benzoxazole derivative and is classified as a fluorescent probe due to its unique optical properties.
Applications De Recherche Scientifique
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe for the detection of protein conformational changes, protein-protein interactions, and enzyme activity. It has been used to study the folding and unfolding of proteins, the binding of ligands to proteins, and the activity of enzymes such as proteases and kinases. This compound has also been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.
Mécanisme D'action
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide interacts with proteins and other biomolecules by forming a non-covalent bond. The fluorescence of this compound is sensitive to the microenvironment of the molecule it is bound to, such as pH, polarity, and viscosity. When this compound binds to a protein or other biomolecule, the fluorescence of this compound changes, providing information about the microenvironment of the molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used in live cell imaging studies to monitor protein dynamics and interactions in real-time. This compound has also been used in in vitro studies to investigate the structure and function of proteins and other biomolecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide as a fluorescent probe include its high sensitivity, low toxicity, and compatibility with a wide range of biological samples. However, this compound has some limitations, including its sensitivity to environmental factors such as pH and temperature, which can affect its fluorescence properties. This compound also has a limited range of excitation and emission wavelengths, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is the development of new derivatives of this compound with improved fluorescence properties and sensitivity. Another area of research is the application of this compound in the study of protein-protein interactions in complex biological systems. Additionally, this compound could be used to investigate the role of proteins and other biomolecules in disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its unique optical properties and compatibility with biological samples. It has been used to study protein conformational changes, protein-protein interactions, and enzyme activity. The synthesis of this compound has been optimized to achieve high yields and purity. While this compound has some limitations, its advantages make it a valuable tool for research in a wide range of fields. Future research on this compound could lead to the development of new fluorescent probes and a better understanding of complex biological systems.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 2-amino-5-methylbenzoic acid with 2-methylphenyl isocyanate and 2-hydroxybenzaldehyde. The resulting product is then subjected to cyclization to form this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Propriétés
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-14-7-3-5-9-17(14)21(25)23-16-11-12-20-19(13-16)24-22(26-20)18-10-6-4-8-15(18)2/h3-13H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKXJAQSRWVHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5863468.png)
![N'-(3-hydroxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863478.png)

![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5863496.png)
![2-chloro-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5863499.png)

![3-[2-(2-chloro-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5863520.png)

![N-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5863528.png)



![N-(3-bromo-4-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5863549.png)
![2-(2,4-dichlorophenyl)-N'-[(3,4-dimethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5863559.png)